1-Iodo-3-methylbutane

描述

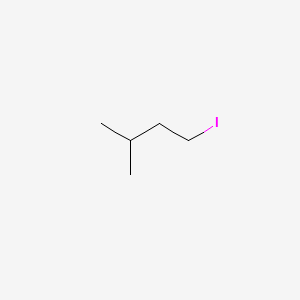

1-Iodo-3-methylbutane (CAS 541-28-6), also known as isoamyl iodide or isopentyl iodide, is a branched alkyl iodide with the molecular formula C₅H₁₁I and a molecular weight of 198.05 g/mol . Its structure consists of a five-carbon chain with an iodine atom at the terminal carbon (C1) and a methyl group at the third carbon (C3), represented by the SMILES string CC(C)CCI . Key properties include:

- Boiling Point: 146–148°C

- Density: ~1.501–1.506 g/cm³

- Stabilization: Typically stored with copper or sodium thiosulfate (Na₂S₂O₃) to inhibit decomposition .

It is widely used in organic synthesis as an alkylating agent, exemplified in the preparation of pyridin-3-ol derivatives via nucleophilic substitution reactions .

属性

IUPAC Name |

1-iodo-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11I/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZZUHJODKQYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060246 | |

| Record name | Butane, 1-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Turns brown on air and light exposure; [Merck Index] Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Isoamyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19375 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

541-28-6 | |

| Record name | 1-Iodo-3-methylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-iodo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1-iodo-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1E5DU187L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Halogen Exchange (Finkelstein Reaction) Method

The most commonly reported and industrially relevant preparation method for 1-Iodo-3-methylbutane is the halogen exchange reaction, also known as the Finkelstein reaction. This method involves the substitution of a bromine atom in 3-methylbutyl bromide with iodine using sodium iodide in a polar aprotic solvent such as acetone.

$$

\text{3-Methylbutyl bromide} + \text{NaI} \xrightarrow[\text{reflux}]{\text{acetone}} \text{this compound} + \text{NaBr (precipitate)}

$$

- 3-Methylbutyl bromide (30.2 g, 0.20 mol) is added dropwise to a stirred mixture of sodium iodide (44.97 g, 0.30 mol) in acetone (500 mL).

- The reaction mixture is refluxed overnight to ensure complete halogen exchange.

- The insoluble sodium bromide precipitate is removed by filtration.

- The filtrate is washed with acetone (2 × 50 mL).

- Acetone is evaporated under reduced pressure.

- The crude product is purified by vacuum distillation, yielding this compound as a clear liquid.

- Yield: Approximately 35% (13.8 g)

- Boiling point: 25–35°C at 15 mmHg vacuum

- Purity: >99% by gas chromatography (GC)

This method is widely cited for its simplicity and effectiveness in producing high-purity this compound.

Comparative Data Table of Preparation Method

| Preparation Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Finkelstein Reaction (Halogen Exchange) | 3-Methylbutyl bromide | NaI, acetone, reflux overnight | ~35 | >99 (GC) | Most common, commercially used method |

| Direct Iodination of Alcohol | 3-Methylbutanol | PI3 or I2/P, anhydrous conditions | Variable | Variable | Requires careful control, less common |

| Radical Iodination | 3-Methylbutane or derivatives | Iodine, radical initiators | Low | Low | Not selective, rarely used |

Research Findings and Industrial Relevance

- The Finkelstein reaction remains the standard due to its operational simplicity and the availability of starting materials.

- The reaction proceeds via an SN2 mechanism, favored by the polar aprotic solvent acetone, which precipitates sodium bromide and drives the equilibrium forward.

- Purity above 99% is achievable with proper purification, making the product suitable for sensitive organic synthesis applications.

- Stabilization with sodium thiosulfate or copper is critical to prevent degradation, especially during storage and transport.

- The relatively moderate yield (~35%) can be improved by optimizing reaction times, temperatures, and reagent stoichiometry but is generally acceptable for laboratory and industrial scales.

化学反应分析

Types of Reactions: 1-Iodo-3-methylbutane primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium iodide in acetone (Finkelstein reaction) or potassium hydroxide in ethanol.

Elimination Reactions: Strong bases such as potassium tert-butoxide in dimethyl sulfoxide can be used.

Major Products:

Substitution Reactions: The major products are typically alkyl halides or other substituted organic compounds.

Elimination Reactions: The major products are alkenes.

科学研究应用

1-Iodo-3-methylbutane is used in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the modification of biomolecules for research purposes.

Medicine: It is used in the synthesis of pharmaceutical compounds.

Industry: It is used as a solvent and in the production of other industrial chemicals.

作用机制

The mechanism of action of 1-Iodo-3-methylbutane involves its ability to act as an alkylating agent. The iodine atom can be easily displaced by nucleophiles, allowing the compound to participate in various substitution reactions. This property makes it useful in organic synthesis and other chemical processes .

相似化合物的比较

1-Iodo-3,3-dimethylbutane (CAS 15672-88-5)

- Molecular Formula : C₆H₁₃I (Molecular Weight: 212.07 g/mol) .

- Structure : A six-carbon chain with iodine at C1 and two methyl groups at C3.

- Higher molecular weight (212.07 vs. 198.05) may slightly elevate boiling points, though exact data are unavailable.

- Applications : Similar use as an alkylating agent, though its synthesis and reactivity data are less documented.

1-Iodopentane (CAS 628-17-1)

- Molecular Formula : C₅H₁₁I (Molecular Weight: 198.05 g/mol) .

- Structure : A straight-chain isomer with iodine at C1.

- Vaporization Enthalpy: Reported at 43.5 kJ/mol for 1-iodo-3-methylbutane vs. 39.8 kJ/mol for 1-iodo-2-methylbutane (a different branched isomer), suggesting branched isomers have weaker intermolecular forces .

- Reactivity : Both compounds undergo SN2 reactions, but steric hindrance in this compound may slow nucleophilic attack compared to the linear 1-iodopentane.

Other Halogenated Analogues

- 1-Bromo-3-methylbutane :

- 1-Chloro-3-methylbutane :

Thermodynamic and Physical Properties

生物活性

1-Iodo-3-methylbutane (C5H11I) is an alkyl iodide that has garnered attention in various fields of research, including medicinal chemistry and biochemistry. Its unique structure allows it to participate in a range of chemical reactions, leading to potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of an iodine atom attached to a branched carbon chain. The molecular structure can be represented as follows:

This compound is known for its reactivity due to the presence of the iodine atom, which can undergo nucleophilic substitution reactions.

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

- Study on Alkyl Iodides : A study focused on various alkyl iodides demonstrated their potential as inhibitors against certain bacterial strains. The results indicated that these compounds could disrupt bacterial cell membranes, leading to cell death .

- Metabolomics Screening : In a broader context, metabolomics approaches have been employed to assess the bioactivity of compounds similar to this compound derived from natural sources. This method revealed that specific metabolites exhibited significant bioactivity, suggesting potential pathways for further research into synthetic derivatives .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that compounds with similar structures may exhibit rapid metabolism and clearance rates, which could influence their efficacy and safety profiles .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C5H11I |

| IUPAC Name | This compound |

| Potential Biological Activities | Antimicrobial, Enzyme Inhibition |

| Metabolic Stability | Rapid clearance observed |

常见问题

Basic: What are the common synthetic routes for 1-Iodo-3-methylbutane in laboratory settings?

Answer:

this compound is typically synthesized via halogenation of 3-methylbutanol using iodine and red phosphorus under reflux conditions. This method ensures complete conversion by maintaining consistent heat and preventing iodine sublimation. Alternative routes include using phosphorus triiodide (PI₃) for improved scalability. Purification involves distillation (boiling point: 146–148°C) and washing with sodium thiosulfate to remove excess iodine .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks for methyl groups (δ ~0.9–1.1 ppm), methylene protons near iodine (δ ~3.2–3.5 ppm), and branching carbons.

- ¹³C NMR: Signals for the iodine-bound carbon (δ ~5–15 ppm) and quaternary carbons.

- IR Spectroscopy: C–I stretch at ~500–600 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at m/z 198.05 (C₅H₁₁I⁺) with fragmentation patterns confirming branching .

Advanced: How can solvent polarity influence SN2 reactivity of this compound?

Answer:

SN2 reactions with this compound are favored in polar aprotic solvents (e.g., DMSO, DMF) due to enhanced nucleophilicity. In contrast, polar protic solvents (e.g., ethanol) stabilize the transition state less effectively. Experimental design should measure reaction rates (via GC or conductivity) across solvents, controlling temperature (e.g., 40–80°C) and nucleophile concentration. The compound’s dipole moment (1.85 D) and solubility in organic solvents (e.g., ether, chloroform) further guide solvent selection .

Advanced: How to resolve discrepancies in reported reaction yields for iodide displacement reactions?

Answer:

Contradictions in yields often arise from:

- Purity of Reagents: Trace moisture or stabilizers (e.g., copper, Na₂S₂O₃) may alter reactivity. Verify reagent grades via titration or Karl Fischer analysis .

- Reaction Conditions: Compare temperature control, reflux duration, and inert atmosphere use (e.g., nitrogen).

- Analytical Methods: Standardize quantification techniques (e.g., GC vs. NMR integration) to ensure consistency .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

Store in amber glassware at 2–8°C under inert gas (argon/nitrogen) to minimize light and oxygen exposure. Stabilizers like copper or Na₂S₂O₃ (0.1–1% w/w) prevent iodine liberation. Regularly monitor purity via refractive index (1.492 at 20°C) or GC-MS .

Advanced: How does branching in this compound affect its reactivity compared to linear iodoalkanes?

Answer:

The tertiary carbon adjacent to iodine reduces SN2 reactivity due to steric hindrance, favoring elimination (E2) or SN1 mechanisms under acidic conditions. Kinetic studies comparing this compound with 1-iodopentane show lower SN2 rates (by ~10-fold) in controlled nucleophile excess. Computational modeling (DFT) can further analyze transition-state geometries .

Basic: How to purify this compound contaminated with residual alcohol or iodine?

Answer:

- Distillation: Collect the fraction at 146–148°C under reduced pressure.

- Washing: Use 10% Na₂S₂O₃ to remove iodine, followed by saturated NaCl to separate organic layers.

- Drying: Anhydrous MgSO₄ or molecular sieves ensure moisture removal. Confirm purity via refractive index (1.515 at 25°C) .

Advanced: What strategies optimize regioselectivity in cross-coupling reactions using this compound?

Answer:

In Heck or Suzuki couplings, use bulky ligands (e.g., P(t-Bu)₃) to direct coupling to the less hindered site. Control temperature (60–100°C) and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize β-hydride elimination. Monitor via TLC or in situ IR for intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。